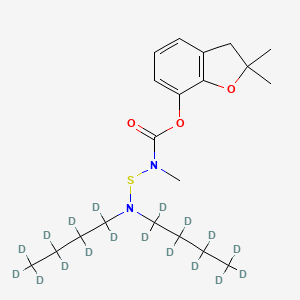

Carbosulfan-d18

Übersicht

Beschreibung

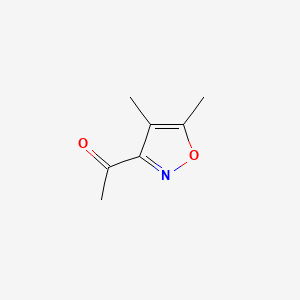

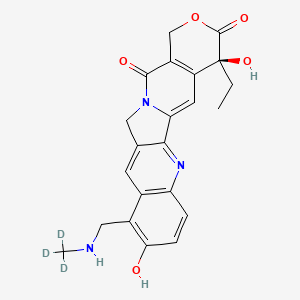

Carbosulfan-d18 is the deuterium labeled Carbosulfan . It is a biochemical used for proteomics research . It inhibits CYP3A4 potently and moderately inhibits CYP1A1/2 and CYP2C19 in pooled human livers .

Synthesis Analysis

The synthesis of Carbosulfan involves a reaction mixture that is cooled and then quenched with water . A new method for the determination of Carbosulfan in biological samples by High-Performance Thin-Layer Chromatography (HPTLC) has been reported . Carbosulfan reacts with a chromogenic spray reagent, producing an intense pink-colored compound .Molecular Structure Analysis

The molecular formula of this compound is C20H14D18N2O3S, and its molecular weight is 398.66 .Chemical Reactions Analysis

This compound is the deuterium labeled Carbosulfan . It inhibits CYP3A4 potently and moderately inhibits CYP1A1/2 and CYP2C19 in pooled human livers . Carbosulfan activation is predominantly catalyzed in humans by CYP3A4 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H14D18N2O3S, and its molecular weight is 398.66 .Wissenschaftliche Forschungsanwendungen

Umweltanalytik

Carbosulfan-d18 wird als Referenzstandard in der Umweltanalytik verwendet, um die Einhaltung von Vorschriften zu gewährleisten. Es unterstützt den genauen Nachweis und die Quantifizierung von Carbosulfanrückständen in verschiedenen Proben .

Pestizidanalytik

Es dient als biochemisches Werkzeug für die Proteomforschung im Zusammenhang mit der Pestizidanalytik, insbesondere für das Verständnis der Auswirkungen und des Verhaltens von Carbosulfan als Insektizid .

Nachweis in biologischen Proben

Es wurde eine neue Methode zur Bestimmung von Carbosulfan in biologischen Proben unter Verwendung der Hochleistungs-Dünnschichtchromatographie (HPTLC) berichtet, die auf ihre Anwendung in der analytischen Chemie hinweist .

Wirkmechanismus

Target of Action

Carbosulfan-d18 is a deuterium-labeled variant of Carbosulfan . The primary targets of this compound are the Cytochrome P450 enzymes, specifically CYP3A4, CYP1A1/2, and CYP2C19 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits CYP3A4 relatively potently and moderately inhibits CYP1A1/2 and CYP2C19 . The activation of this compound is predominantly catalyzed in humans by CYP3A4 .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Safety and Hazards

Carbosulfan-d18 should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace . Protective gloves should be worn, and breathing dust/fume/gas/mist/vapors/spray should be avoided . Release to the environment should be avoided .

Zukünftige Richtungen

Carbosulfan-d18 is used for proteomics research . It is also used as a reference standard for environmental testing .

Relevant Papers The papers retrieved discuss the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals and the metabolism of carbosulfan . These papers provide valuable insights into the properties and applications of this compound.

Biochemische Analyse

Biochemical Properties

Carbosulfan-d18 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, and to a lesser extent, CYP1A1/2 and CYP2C19 . These interactions play a crucial role in the metabolic activation of this compound .

Cellular Effects

This compound, like its parent compound Carbosulfan, can have significant effects on cells. Carbosulfan has been reported to cause changes in the redox status in the liver, spleen, and thymus, reflecting oxidative stress . It is also known to decrease the total and reduced glutathione content in rat spleen

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes . This compound is a potent inhibitor of CYP3A4, and it moderately inhibits CYP1A1/2 and CYP2C19 . The inhibition of these enzymes disrupts normal metabolic processes, leading to the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

Carbosulfan, the parent compound of this compound, is known to decompose slowly at room temperature . In soil under laboratory aerobic conditions, Carbosulfan yields carbofuran, a metabolite

Dosage Effects in Animal Models

The oral LD50 for rats is 90 to 250 mg/kg body weight . It is reasonable to expect that this compound would have similar dosage effects due to its structural similarity to Carbosulfan.

Metabolic Pathways

This compound, like Carbosulfan, is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 . The primary metabolic pathways involve the initial oxidation of sulfur to carbosulfan sulfinamide and the cleavage of the nitrogen-sulfur bond to give carbofuran and dibutylamine .

Eigenschaften

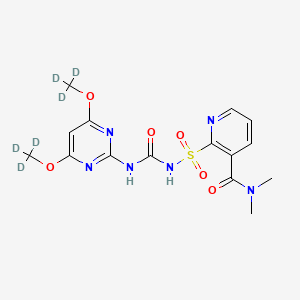

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UAIYZDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675554 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189903-75-0 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)